Methyl 2-formamido-2-methylpropanoate
Description
Methyl 2-formamido-2-methylpropanoate is a branched ester derivative featuring a formamido (-NHCHO) substituent at the α-carbon of a methylpropanoate backbone. The compound’s unique combination of a methyl ester and formamido group suggests roles in pharmaceutical intermediates or specialty organic synthesis, where steric hindrance and functional group compatibility are critical .
Properties
IUPAC Name |
methyl 2-formamido-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,7-4-8)5(9)10-3/h4H,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSSKAONTKBOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog Overview
Key structural analogs include:
- 2-(2-Methoxyphenyl)-2-methylpropanoic acid (): A carboxylic acid with a methoxyphenyl substituent.
- Ethyl 2-methyl-2-(methylamino)propanoate (): An ethyl ester with a methylamino group.
- Methyl salicylate (): A simple aromatic ester with a phenolic hydroxyl group.
- Terpene-derived methyl esters (): Complex bicyclic esters (e.g., sandaracopimaric acid methyl ester).

Functional Group Influence
Ester vs. Carboxylic Acid
- Methyl 2-formamido-2-methylpropanoate (ester): Likely exhibits higher volatility and lower acidity compared to carboxylic acid analogs like 2-(2-Methoxyphenyl)-2-methylpropanoic acid. Esters are generally more lipophilic, enhancing membrane permeability in biological systems .
- 2-(2-Methoxyphenyl)-2-methylpropanoic acid (carboxylic acid): Higher water solubility due to ionizable -COOH group but may require derivatization (e.g., esterification) for applications requiring neutral species .
Formamido vs. Amino/Methoxy Groups
- This contrasts with: Methylamino group (-NHCH₃, in Ethyl 2-methyl-2-(methylamino)propanoate): Less polar, reducing solubility but increasing stability toward hydrolysis . Methoxy group (-OCH₃, in 2-(2-Methoxyphenyl)-2-methylpropanoic acid): Electron-donating, enhancing aromatic ring stability but lacking hydrogen-bonding donors .
Physical and Chemical Properties (Inferred)
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point (Estimated) | Stability Notes |
|---|---|---|---|---|---|
| This compound | C₆H₁₁NO₃ | 161.16 g/mol | Ester, Formamido | ~200–220°C | Hydrolysis-prone in acidic/basic conditions |
| 2-(2-Methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₄O₃ | 194.23 g/mol | Carboxylic acid, Methoxy | >250°C | Stable but hygroscopic |
| Ethyl 2-methyl-2-(methylamino)propanoate | C₇H₁₅NO₂ | 145.20 g/mol | Ester, Methylamino | ~180–200°C | Moderate hydrolysis resistance |
| Methyl salicylate | C₈H₈O₃ | 152.15 g/mol | Ester, Phenolic hydroxyl | 222°C | Stable under ambient conditions |
Note: Data inferred from analogs in –6.
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